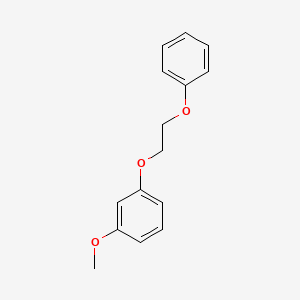![molecular formula C20H30N2O6S B5179193 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)
1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The exact mechanism of action of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to a reduction in anxiety and depression. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate in lab experiments is its high selectivity for the 5-HT1A receptor subtype. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate. One area of interest is the development of new drugs based on the compound's scaffold. Another area of interest is the investigation of the compound's potential therapeutic applications in other fields, such as oncology and immunology. Additionally, further research is needed to fully understand the compound's mechanism of action and the potential side effects of its use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its high selectivity for the 5-HT1A receptor subtype makes it a valuable tool for researchers studying this receptor and its effects. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate involves the reaction of 4-methylphenylsulfonyl chloride with 1-(4-methylcyclohexyl)piperazine in the presence of a base, followed by the addition of oxalic acid. The resulting compound is a white crystalline powder with a melting point of 210-212°C.
Applications De Recherche Scientifique
1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated as a potential treatment for anxiety, depression, and schizophrenia. In pharmacology, it has been studied for its potential use as a drug delivery system. In medicinal chemistry, it has been explored for its potential as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
1-(4-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)23(21,22)18-9-5-16(2)6-10-18;3-1(4)2(5)6/h5-6,9-10,15,17H,3-4,7-8,11-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZLKXZECJHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)



![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)

